N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine
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Overview
Description
N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine is an organic compound with a complex structure that includes a fluorophenoxy group, an ethoxy group, and a butanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps. One common method starts with the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-fluorophenoxy)ethoxy]ethanol. Finally, this compound is reacted with butan-1-amine under specific conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy and butanamine chains can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy)ethanamine: This compound has a similar structure but lacks the butanamine chain.
N-ethyl-2-(4-fluorophenoxy)ethanamine: Similar but with an ethyl group instead of the butanamine chain.
Uniqueness
N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2/c1-2-3-8-16-9-10-17-11-12-18-14-6-4-13(15)5-7-14/h4-7,16H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBHWBHZYZRPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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